molecular formula C25H32FN3O2S B2859057 3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 686751-73-5

3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea

Cat. No. B2859057
CAS RN: 686751-73-5
M. Wt: 457.61
InChI Key: KGGASZKINZGUGM-UHFFFAOYSA-N
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Description

This compound is a thiourea derivative, which is a class of organic compounds characterized by the functional group (R1R2N)(R3R4N)C=S. Thioureas are used in various applications, from serving as auxiliary reagents in organic synthesis to being potential therapeutic agents .


Molecular Structure Analysis

The molecule contains several interesting functional groups, including a thiourea group, an indole group, and a dimethoxyphenyl group. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

Thioureas are known to participate in a variety of chemical reactions, including acting as ligands in coordination chemistry, serving as building blocks in the synthesis of heterocyclic compounds, and participating in organocatalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of the R groups attached to the thiourea functionality. In general, thioureas are solid at room temperature and are soluble in common organic solvents .

Scientific Research Applications

Antihypertensive Activity

3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea and related compounds exhibit antihypertensive activity. This is seen in compounds containing the 3-indolyl-tert-butyl moiety, which have been tested for activity in spontaneously hypertensive rats, showing both beta-adrenergic receptor antagonist action and vasodilating activity (Kreighbaum et al., 1980).

Chemosensor for Metal Ions

A rhodamine-based compound closely related to this compound acts as a fluorescent dual sensor for Zn2+ and Al3+ ions. This compound shows significant fluorescence intensity changes in the presence of these ions, indicating its potential use in detecting these metal ions (Roy et al., 2019).

Anticancer Candidate

Thiourea derivatives, including those similar to the specified compound, have been synthesized and studied as potential anticancer candidates. A Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complex, for example, has been synthesized and characterized for its potential in drug discovery and drug-making, particularly in the anticancer domain (Ruswanto et al., 2021).

Enzyme Inhibition and Mercury Sensing

Unsymmetrical thiourea derivatives, which include compounds similar to this compound, have been found effective as enzyme inhibitors, particularly against acetylcholinesterase and butyrylcholinesterase. They also show potential as sensing probes for mercury using spectrofluorimetric techniques (Rahman et al., 2021).

Safety and Hazards

Like all chemicals, this compound should be handled with care. Thioureas can be irritants and some have been found to be toxic. Therefore, appropriate safety measures should be taken when handling this compound .

Future Directions

The study of thiourea derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and catalysis . This specific compound, with its combination of functional groups, could be of interest in these areas.

properties

IUPAC Name

3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN3O2S/c1-16-19(20-14-18(26)8-9-21(20)27-16)11-12-29(24(32)28-25(2,3)4)15-17-7-10-22(30-5)23(13-17)31-6/h7-10,13-14,27H,11-12,15H2,1-6H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGASZKINZGUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC(=C(C=C3)OC)OC)C(=S)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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